

# A Head-to-Head Comparison of Fenofibrate and the Novel Fibrate, Pemafibrate

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Compound of Interest		
Compound Name:	Sitofibrate	
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For Researchers, Scientists, and Drug Development Professionals

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### Introduction

Fibrates are a class of lipid-lowering drugs that have been in clinical use for decades. Their primary mechanism of action is the activation of peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPAR $\alpha$  leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. While older fibrates have demonstrated clinical efficacy, the development of novel fibrates with improved selectivity and safety profiles is an ongoing area of research.

Initial searches for "**Sitofibrate**" did not yield sufficient data for a comprehensive comparison, suggesting it is not a widely studied or commercially available agent. Therefore, this guide provides a head-to-head comparison of a well-established fibrate, Fenofibrate, with a novel, selective PPAR $\alpha$  modulator (SPPARM $\alpha$ ), Pemafibrate. This comparison is based on available experimental data from key clinical trials to provide objective insights into their respective performance.

### Mechanism of Action: PPARα Activation

### Validation & Comparative





Both fenofibrate and pemafibrate exert their effects by activating PPAR $\alpha$ . However, pemafibrate is a selective PPAR $\alpha$  modulator (SPPARM $\alpha$ ) with a higher affinity and selectivity for its target compared to fenofibrate. This enhanced selectivity is thought to contribute to its different clinical profile.

The activation of PPAR $\alpha$  by fibrates initiates a cascade of downstream effects on lipid metabolism:

- Increased Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of the LPL gene, leading to enhanced breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
- Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL, further promoting triglyceride clearance.
- Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL levels.
- Increased Fatty Acid Oxidation: Fibrates promote the uptake and oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.

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// Edges Fibrate -> PPARa [label="Activates"]; PPARa -> PPRE [label="Binds as heterodimer with RXR"]; RXR -> PPRE; PPRE -> TargetGenes [label="Initiates"]; TargetGenes -> LPL; TargetGenes -> ApoCIII; TargetGenes -> ApoAl\_AII; TargetGenes -> FattyAcidOxidation; LPL -> Triglycerides; ApoCIII -> Triglycerides; ApoAl\_AII -> HDL; FattyAcidOxidation -> Triglycerides; Caption: PPARα signaling pathway activated by fibrates.

### **Head-to-Head Clinical Efficacy**

The following tables summarize the quantitative data on the lipid-lowering effects of Fenofibrate and Pemafibrate from major clinical trials. The FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) study for fenofibrate and the PROMINENT (Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes) trial for pemafibrate are key sources, along with direct comparative studies.

### **Table 1: Comparison of Lipid-Lowering Efficacy**



Parameter	Fenofibrate (FIELD Study)[1][2]	Pemafibrate (PROMINENT Trial) [3][4]	Head-to-Head Phase 3 Trial (Pemafibrate vs. Fenofibrate)[5]
Triglycerides	-29%	-26.2%	Pemafibrate (0.2 mg/d): -46.2%Pemafibrate (0.4 mg/d): -45.9%Fenofibrate (106.6 mg/d): -39.7%
LDL-Cholesterol	-12%	+12.3%	Pemafibrate (0.4 mg/d): +4% (vs. fenofibrate)
HDL-Cholesterol	+5%	No significant change	Pemafibrate showed a trend towards increased HDL-C
VLDL-Cholesterol	Not reported	-25.8%	Not reported
Apolipoprotein B	-14%	+4.8%	Not reported

Note: The FIELD study population was not on statin therapy at entry, while the PROMINENT trial participants were on statin therapy. This difference in baseline treatment may influence the observed effects.

### **Experimental Protocols**

# Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study

- Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes mellitus.
- Study Design: A multinational, randomized, double-blind, placebo-controlled trial.

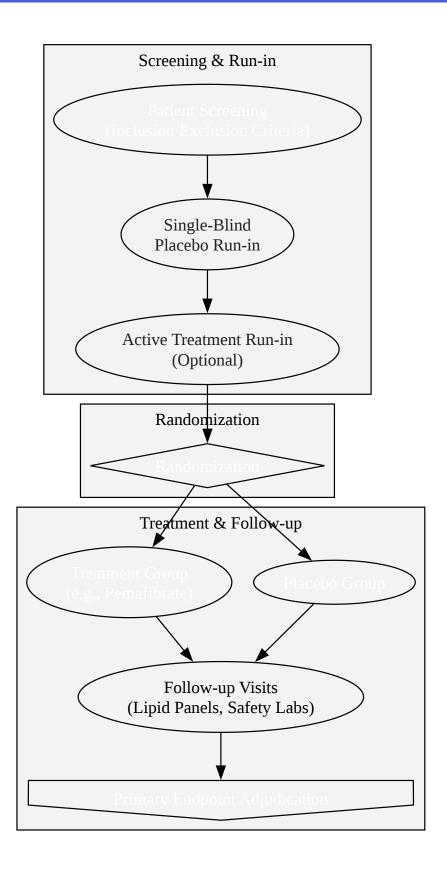


- Participants: 9,795 patients aged 50-75 years with type 2 diabetes and not taking statin therapy at study entry.
- Intervention: Patients were randomly assigned to receive either micronized fenofibrate 200 mg daily or a matching placebo.
- Primary Endpoint: The primary outcome was a composite of nonfatal myocardial infarction and coronary heart disease death.
- Lipid Measurements: Blood lipids were measured at baseline and at regular intervals throughout the 5-year follow-up period.

# Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) Trial

- Objective: To determine if pemafibrate reduces the risk of cardiovascular events in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL cholesterol levels who are already on statin therapy.
- Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
- Participants: Approximately 10,497 patients with type 2 diabetes, fasting triglyceride levels of 200 to 499 mg/dL, and HDL cholesterol levels of 40 mg/dL or less.
- Intervention: Participants were randomly assigned to receive pemafibrate 0.2 mg twice daily or placebo.
- Primary Endpoint: A composite of nonfatal myocardial infarction, ischemic stroke, coronary revascularization, or death from cardiovascular causes.
- Lipid Measurements: Lipid parameters were assessed at baseline and at 4 months, with continued monitoring throughout the trial.





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**Safety and Tolerability** 

**Table 2: Comparative Safety Profile** 

Adverse Event	Fenofibrate	Pemafibrate	Head-to-Head Phase 3 Trial
Renal Function	Associated with increases in serum creatinine.	Also associated with increases in serum creatinine, though potentially to a lesser extent than fenofibrate.	Increments of serum creatinine were smaller with pemafibrate.
Liver Function	Can increase liver transaminases.	Showed a decrease in alanine aminotransferase.	Pemafibrate significantly decreased alanine aminotransferase, while fenofibrate increased it.
Myopathy/Rhabdomyo lysis	Risk exists, particularly when combined with statins.	Risk of myopathy and rhabdomyolysis can be increased when combined with statins.	Not specifically reported as a primary outcome.
Venous Thromboembolism	Increased risk observed in the FIELD study.	Increased incidence observed in the PROMINENT trial.	Not specifically reported as a primary outcome.
Pancreatitis	A known rare side effect.	Not reported as a significant adverse event in PROMINENT.	Not specifically reported as a primary outcome.

### **Discussion and Conclusion**

The comparison between fenofibrate and the novel SPPARM $\alpha$ , pemafibrate, reveals important distinctions for researchers and drug development professionals.







Efficacy: In a head-to-head trial, pemafibrate demonstrated a superior triglyceride-lowering effect compared to fenofibrate. However, a notable difference is the effect on LDL cholesterol. While fenofibrate generally lowers LDL-C, pemafibrate was associated with an increase in LDL-C in the PROMINENT trial, where patients were on background statin therapy. This finding is crucial and may have contributed to the neutral outcome of the PROMINENT trial on cardiovascular events. The mechanism for this LDL-C increase with pemafibrate in statin-treated patients warrants further investigation.

Safety: Pemafibrate appears to have a more favorable profile regarding liver enzymes compared to fenofibrate, as it was shown to decrease rather than increase ALT levels. Both drugs carry a risk of renal effects and venous thromboembolism. The more selective nature of pemafibrate was hypothesized to lead to a better safety profile, and on some markers, this appears to be the case.

Cardiovascular Outcomes: The FIELD study showed that fenofibrate did not significantly reduce the primary endpoint of major coronary events, though it did reduce total cardiovascular disease events, particularly nonfatal myocardial infarction and coronary revascularization. The PROMINENT trial with pemafibrate was stopped for futility as it showed no reduction in the primary composite cardiovascular endpoint compared to placebo in patients already treated with statins.

In conclusion, while pemafibrate offers more potent triglyceride reduction and a potentially better hepatic safety profile than fenofibrate, its impact on LDL-C and the lack of demonstrated cardiovascular benefit in a major outcomes trial are significant considerations. For drug development professionals, the story of pemafibrate highlights the complexity of targeting residual cardiovascular risk beyond LDL-C and underscores the importance of large-scale cardiovascular outcome trials to validate the clinical benefit of novel lipid-modifying therapies. Future research may focus on understanding the differential effects of SPPARMαs on lipoprotein subfractions and their clinical implications.

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